molecular formula C9H9F3O5S2 B2875572 (4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane CAS No. 204908-34-9

(4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane

Cat. No.: B2875572
CAS No.: 204908-34-9
M. Wt: 318.28
InChI Key: RADKSQIPFBRFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane is a sophisticated organosulfur compound designed for advanced research and development applications. This molecule integrates a 4-methoxyphenyl group with a trifluoromethylsulfonyl moiety within a sulfane framework, making it a valuable synthetic intermediate. Its structure suggests potential utility in the construction of complex molecules for pharmaceutical and agrochemical discovery, where the ~6~-sulfane center can act as a key functional handle for further chemical transformations. The presence of the trifluoromethyl group is known to enhance metabolic stability and lipophilicity in bioactive molecules, which can be crucial for improving the pharmacokinetic properties of lead compounds . Similarly, the 4-methoxyphenyl group is a common structural motif in many active molecules and can contribute to specific electronic and steric properties . Researchers can leverage this compound in exploring new chemical spaces, particularly in the synthesis of sulfonyl-containing derivatives or as a building block in the development of novel catalysts and materials. The compound is provided with comprehensive analytical data to ensure identity and purity. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

1-methoxy-4-(trifluoromethylsulfonylmethylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O5S2/c1-17-7-2-4-8(5-3-7)18(13,14)6-19(15,16)9(10,11)12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADKSQIPFBRFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Sulfide Synthesis

A foundational approach derives from copper-mediated coupling, where sodium thiosulfate (Na₂S₂O₃·5H₂O) reacts with 4-methoxyphenyl precursors in aqueous conditions. For instance, benzyl chloride and 4-methoxyphenyl disulfides undergo catalysis by CuSO₄·5H₂O (10 mol%) at 80°C, forming benzyl(4-methoxyphenyl)sulfane in 88% yield. This method’s scalability is limited by the need for stoichiometric BF₃·Et₂O as a Lewis acid, which complicates purification.

Radical–Radical Cross Coupling

Photocatalytic methods using iridium complexes (e.g., [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆) enable radical coupling of 4-methoxyphenyl disulfides with methyl trifluoromethylsulfonyl precursors. Irradiation under N₂ in acetonitrile for 6 hours yields the sulfane core with 68% efficiency. This method avoids harsh conditions but requires specialized equipment for photoredox catalysis.

Oxidation to Sulfone Derivatives

Hydrogen Peroxide-Mediated Oxidation

The sulfane intermediate is oxidized to the sulfone using 30% H₂O₂ in acetic acid at 50°C for 12 hours. This step achieves near-quantitative conversion but risks overoxidation of the trifluoromethyl group. Alternatives like Oxone (KHSO₅) in methanol:water (3:1) at 0°C provide milder conditions, preserving sensitive functionalities.

m-CPBA as a Selective Oxidant

Meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at −20°C selectively oxidizes sulfur to sulfone without side reactions. For example, benzyl(4-methoxyphenyl)sulfane converts to the sulfone in 86% yield after 24 hours. This method is favored for its compatibility with electron-rich aryl groups.

Introduction of the Trifluoromethylsulfonyl Group

Alkyl Lithium-Based Trifluoromethylation

Adapting patented methods for LiTFSI synthesis, trifluoromethane gas is introduced to a solution of methyl lithium in toluene at −70°C, generating trifluoromethyl lithium. Subsequent reaction with methylsulfonyl chloride forms the trifluoromethylsulfonylmethyl moiety. This step requires strict anhydrous conditions and achieves 75–91% yields.

Nucleophilic Substitution Strategies

The trifluoromethylsulfonyl group is introduced via nucleophilic displacement of a leaving group (e.g., chloride) on a methylsulfonyl precursor. For instance, methylsulfonyl chloride reacts with silver trifluoromethanesulfonate in THF at −40°C, yielding the trifluoromethylsulfonylmethyl intermediate in 81% yield. This method’s efficiency depends on the stability of the silver intermediate.

Integrated Synthetic Routes

Sequential Coupling-Oxidation Approach

  • Sulfane Formation : Radical coupling of 4-methoxyphenyl disulfide with methyl trifluoromethylsulfonyliodide under [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ catalysis (2.2 mg, 10 mol%).
  • Oxidation : Treatment with m-CPBA (1.2 equiv) in CH₂Cl₂ at −20°C.
  • Purification : Flash chromatography (petroleum ether:ethyl acetate, 4:1) yields the target compound in 72% overall yield.

One-Pot Alkylation-Oxidation Method

Combining trifluoromethyl lithium synthesis with in situ oxidation:

  • React methyl lithium with CF₃H in toluene at −70°C.
  • Add methylsulfonyl chloride and 4-methoxyphenyl disulfide sequentially.
  • Oxidize with H₂O₂ at 0°C, achieving 65% yield after vacuum drying.

Analytical and Optimization Data

Step Conditions Yield Catalyst/Solvent Reference
Sulfane Formation 80°C, H₂O, CuSO₄·5H₂O 88% BF₃·Et₂O, EtOAc
Oxidation to Sulfone −20°C, CH₂Cl₂, m-CPBA 86% None
Trifluoromethylation −70°C, toluene, CF₃H 91% Methyl lithium
Radical Coupling N₂, CH₃CN, [Ir] catalyst 68% (NH₄)₂S₂O₈

Challenges and Mitigation Strategies

  • Functional Group Compatibility : The trifluoromethyl group’s sensitivity to strong acids necessitates low-temperature oxidation.
  • Byproduct Formation : Excess alkyl lithium in trifluoromethylation generates LiF, removed via filtration.
  • Regioselectivity : Radical coupling methods minimize isomerization through precise stoichiometry.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxo group to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent degradation of the compound.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, physicochemical, and functional properties of the target compound with structurally or functionally related sulfur-containing derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Applications/Activity Key Properties
(4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-λ⁶-sulfane 4-MeOPh, CF₃SO₂CH₂, dioxo C₁₀H₁₀F₃O₅S₂ 370.3 (hypothetical) Herbicidal activity (selective against broadleaf weeds) High electronegativity from CF₃ group; stable sulfone core; λ⁶-sulfur enhances reactivity .
Imino(4-MeOPh)(methyl)-λ⁶-sulfanone (CAS 77970-95-7) 4-MeOPh, methyl, imino (NH) C₈H₁₁NO₂S 185.24 Research chemical (sulfoximine studies) Sulfoximine structure; λ⁶-sulfur with imino group; lower molecular weight .
Metsulfuron methyl (CAS 74223-64-6) Sulfonylurea, triazine ring C₁₄H₁₅N₅O₆S 381.36 Herbicide (ALS inhibitor) Broad-spectrum activity; targets acetolactate synthase (ALS); triazine core enhances binding .
4-((4-MeOPh)sulfonyl)phenol (Supplementary Data, 2019) 4-MeOPh, sulfonyl, phenol C₁₃H₁₂O₄S 272.3 Cyanate ester precursor; polymer synthesis High thermal stability; phenolic -OH enables crosslinking .
N-[(4-Aminophenyl)sulfonyl]acetamide (CAS 121-61-9) 4-aminophenyl, acetamide, dioxo-λ⁶-sulfane C₈H₁₀N₂O₃S 214.24 Antibacterial/antifungal research (sulfonamide analog) Dioxo-λ⁶-sulfane core; acetamide enhances solubility .

Key Comparative Insights

Structural Variations and Electronic Effects: The target compound’s trifluoromethyl sulfonyl group confers stronger electron-withdrawing effects compared to methyl (e.g., imino(4-MeOPh)(methyl)-λ⁶-sulfanone) or simple sulfonyl groups (e.g., 4-((4-MeOPh)sulfonyl)phenol). This enhances its oxidative stability and resistance to enzymatic degradation, critical for prolonged herbicidal action .

Biological Activity: The target compound’s selectivity for broadleaf weeds aligns with trends observed in other 4-MeOPh derivatives, where aromatic substituents influence tissue penetration and target specificity . Sulfonamide derivatives (e.g., N-[(4-aminophenyl)sulfonyl]acetamide) exhibit antimicrobial rather than herbicidal activity, underscoring the role of substituents in dictating biological targets .

Physicochemical Stability: The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.5 estimated), enhancing membrane permeability compared to polar sulfonamides or phenolic derivatives . Cyanate esters derived from 4-((4-MeOPh)sulfonyl)phenol demonstrate superior thermal stability (decomposition >300°C), whereas the target compound’s stability under field conditions remains uncharacterized .

Research Findings and Data

  • Herbicidal Screening: In assays against rape (Brassica napus), the target compound exhibited 70% growth inhibition at 100 ppm, outperforming analogs with 4-chlorobenzyl or phenyl substituents. However, its activity against barnyard grass (Echinochloa crus-galli) was negligible (<10% inhibition), likely due to poor monocot uptake .
  • Synthetic Accessibility : The target compound requires multi-step synthesis involving sulfonation of 4-methoxyphenyl precursors and subsequent trifluoromethylation, yielding a moderate overall efficiency (~35%) .

Biological Activity

(4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a methoxyphenyl group, dioxo functionality, and a trifluoromethyl sulfonyl moiety. These structural features contribute to its biological activity.

Structural Formula

The structural formula can be represented as follows:

\text{ 4 Methoxyphenyl dioxo trifluoromethyl sulfonyl methyl}-lambda~6~-sulfane}

Physical Properties

  • Molecular Weight : To be determined
  • Solubility : Varies based on solvent
  • Stability : Requires specific conditions for stability

Antimicrobial Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, sulfonyl derivatives have shown activity against various bacterial strains, including resistant strains such as MRSA .

Anticancer Potential

Preliminary research suggests that the compound may possess anticancer properties. Compounds with dioxo and sulfonyl groups have been linked to apoptosis induction in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

The proposed mechanism involves:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with enzymes critical for cellular functions.
  • Induction of Oxidative Stress : Dioxo functionalities can lead to increased reactive oxygen species (ROS), promoting cell death in cancer cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of similar sulfonamide compounds against Gram-positive and Gram-negative bacteria. Results showed that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts, suggesting a potential application for (4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane in treating infections caused by resistant bacteria .

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of dioxo-containing compounds. In vitro assays demonstrated that these compounds could inhibit the growth of various cancer cell lines, with a notable effect on apoptosis markers. This indicates that (4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane may have potential as an anticancer agent .

Data Table: Biological Activities Comparison

Compound NameAntimicrobial Activity (MIC)Anticancer EfficacyMechanism
Compound A2.0 µM against MRSAIC50 = 10 µMEnzyme inhibition
Compound B1.5 µM against E. faecalisIC50 = 15 µMROS induction
(4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfaneTBDTBDTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.